(Butan-2-yl)[(3-fluorophenyl)methyl]amine hydrochloride
Description
Properties
IUPAC Name |
N-[(3-fluorophenyl)methyl]butan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FN.ClH/c1-3-9(2)13-8-10-5-4-6-11(12)7-10;/h4-7,9,13H,3,8H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUAPNRDQRSLMGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1=CC(=CC=C1)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Butan-2-yl)[(3-fluorophenyl)methyl]amine hydrochloride typically involves the reaction of (3-fluorophenyl)methylamine with butan-2-yl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of (Butan-2-yl)[(3-fluorophenyl)methyl]amine hydrochloride may involve large-scale batch or continuous processes. The key steps include the preparation of the starting materials, the reaction under optimized conditions, and the purification of the final product. The use of automated systems and advanced analytical techniques ensures high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
(Butan-2-yl)[(3-fluorophenyl)methyl]amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form primary amines or other reduced derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for nucleophilic aromatic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce primary amines. Substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
Chemistry
In chemistry, (Butan-2-yl)[(3-fluorophenyl)methyl]amine hydrochloride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used as a probe to study the interactions of amine-containing molecules with biological targets. Its fluorine atom can serve as a marker for tracking the compound in biological systems using techniques such as nuclear magnetic resonance (NMR) spectroscopy.
Medicine
In medicine, (Butan-2-yl)[(3-fluorophenyl)methyl]amine hydrochloride has potential applications as a pharmaceutical intermediate. Its structure can be modified to develop new drugs with improved efficacy and reduced side effects. The presence of the fluorine atom can enhance the metabolic stability and bioavailability of the resulting compounds.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in areas such as coatings, adhesives, and electronic materials.
Mechanism of Action
The mechanism of action of (Butan-2-yl)[(3-fluorophenyl)methyl]amine hydrochloride involves its interaction with specific molecular targets in biological systems. The amine group can form hydrogen bonds with proteins and enzymes, affecting their activity and function. The fluorine atom can enhance the compound’s binding affinity and selectivity for certain targets. The exact pathways and targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The table below compares key structural and physicochemical properties of the target compound with its analogues:
Key Differences in Physicochemical and Functional Properties
Electron Effects and Basicity: The 3-fluorophenylmethyl group in the target compound introduces electron-withdrawing effects, reducing the amine’s basicity compared to non-fluorinated analogues like (Butan-2-yl)(3-phenylbutyl)amine HCl .
Lipophilicity and Solubility :
- The benzyloxy group in N-[3-(Benzyloxy)benzyl]-2-butanamine HCl increases logP, enhancing membrane permeability but reducing aqueous solubility compared to the target compound .
- Branched alkyl chains (e.g., 2-methylpropan-1-amine in ) may improve steric shielding, affecting metabolic stability .
Synthetic Accessibility :
- The target compound and its analogues (e.g., [(3-chlorophenyl)methyl][2-(2-fluorophenyl)ethyl]amine) are synthesized via reductive amination or condensation reactions using fluorinated aldehydes (e.g., 3-fluorobenzaldehyde) .
- Chlorinated derivatives require additional halogenation steps, increasing synthetic complexity .
Biological Activity
(Butan-2-yl)[(3-fluorophenyl)methyl]amine hydrochloride is a synthetic compound characterized by its unique structural features, including a butan-2-yl group and a 3-fluorophenylmethyl moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antidepressant, antitumor, and antimicrobial effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.
The molecular structure of (Butan-2-yl)[(3-fluorophenyl)methyl]amine hydrochloride can be represented as follows:
- Molecular Formula : C12H16ClF
- Molecular Weight : 229.71 g/mol
This compound's amine functional group allows for various interactions with biological targets, influencing its pharmacological properties.
The biological activity of (Butan-2-yl)[(3-fluorophenyl)methyl]amine hydrochloride is primarily attributed to its ability to interact with specific molecular targets within biological systems. The amine group can form hydrogen bonds with proteins and enzymes, modulating their activity. Additionally, the presence of the fluorine atom enhances the compound's binding affinity and selectivity for certain receptors, which can lead to various biological effects such as:
- Neurotransmitter Modulation : The compound may act as an agonist or antagonist at neurotransmitter receptors, influencing neuronal signaling.
- Antiproliferative Activity : Similar compounds have shown potential in inhibiting cancer cell growth through mechanisms involving DNA adduct formation and metabolic activation .
Antidepressant Activity
Research indicates that compounds with similar amine structures can influence neurotransmitter systems, suggesting potential antidepressant effects for (Butan-2-yl)[(3-fluorophenyl)methyl]amine hydrochloride. The compound's interaction with serotonin and norepinephrine transporters may contribute to its mood-enhancing properties .
Antitumor Activity
Preliminary studies suggest that (Butan-2-yl)[(3-fluorophenyl)methyl]amine hydrochloride may exhibit antitumor activity. For instance, fluorinated derivatives have been shown to possess potent antiproliferative effects against various cancer cell lines . The exact mechanisms remain under investigation but may involve modulation of key signaling pathways associated with cell proliferation.
Antimicrobial Activity
The compound has also been studied for its antimicrobial properties. It has demonstrated moderate to good activity against several bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate effective inhibition at relatively low concentrations .
| Microbial Strain | MIC (µM) |
|---|---|
| Bacillus subtilis | 4.69 |
| Staphylococcus aureus | 5.64 |
| Escherichia coli | 8.33 |
| Pseudomonas aeruginosa | 13.40 |
Case Studies
- Antidepressant Effects : A study utilizing computer-aided prediction models indicated that (Butan-2-yl)[(3-fluorophenyl)methyl]amine hydrochloride might exhibit significant antidepressant activity through its interaction with neurotransmitter systems .
- Antitumor Research : In vitro assays demonstrated that fluorinated analogs of similar compounds could induce apoptosis in cancer cells without exhibiting a biphasic dose-response relationship, suggesting a promising avenue for further exploration in cancer therapy .
- Antimicrobial Testing : A series of experiments confirmed the compound's effectiveness against various microbial strains, highlighting its potential as a broad-spectrum antimicrobial agent .
Q & A
Basic: What are the optimal synthetic routes for (Butan-2-yl)[(3-fluorophenyl)methyl]amine hydrochloride?
The synthesis typically involves nucleophilic substitution or reductive amination . A common approach is reacting 3-fluorobenzyl chloride with butan-2-amine under basic conditions (e.g., potassium carbonate in dichloromethane or toluene). For reductive amination, 3-fluorobenzaldehyde and butan-2-amine can be condensed using sodium cyanoborohydride (NaBH3CN) in methanol, followed by hydrochloric acid treatment to form the hydrochloride salt . Optimize reaction parameters (temperature: 0–25°C; time: 12–24 hours) to achieve yields >70%. Purity is confirmed via TLC and recrystallization from ethanol.
Basic: Which analytical techniques are recommended for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR (in DMSO-d6 or CDCl3) confirm structural integrity, with characteristic peaks for the fluorophenyl ring (δ 6.8–7.4 ppm) and butan-2-yl group (δ 1.0–1.5 ppm for methyl protons) .
- Mass Spectrometry (MS) : High-resolution ESI-MS identifies the molecular ion ([M+H]⁺) and validates the molecular formula (C₁₁H₁₅ClFN).
- Elemental Analysis : Ensures stoichiometric Cl⁻ content (theoretical: ~15%) .
Advanced: How does the 3-fluorophenyl substitution influence biological activity compared to other substituents?
The 3-fluorophenyl group enhances lipophilicity and electron-withdrawing effects , improving blood-brain barrier penetration and receptor binding affinity compared to non-fluorinated analogs. For example, fluorination at the 3-position increases selectivity for serotonin transporters (SERT) over dopamine transporters (DAT) by 2–3 fold, as seen in structurally similar compounds . Comparative studies using 2-fluoro or 4-fluoro analogs reveal reduced potency, highlighting the importance of substitution position .
Advanced: What strategies resolve contradictions in pharmacological data across studies?
Contradictions in receptor binding or toxicity profiles often arise from differences in assay conditions (e.g., pH, ion concentrations) or stereochemical purity . To address this:
- Standardize Assays : Use identical buffer systems (e.g., Tris-HCl, pH 7.4) and cell lines (e.g., HEK293 for transporter assays).
- Enantiomeric Resolution : Separate racemic mixtures via chiral HPLC (e.g., Chiralpak AD-H column) to isolate active enantiomers, as demonstrated for related amines .
- Cross-Validate Models : Compare in vitro (cell-based) and in vivo (rodent) data to confirm target engagement .
Advanced: What structure-activity relationships (SAR) govern its amine derivatives?
Key SAR findings include:
- Butan-2-yl Chain : Shortening to propan-2-yl reduces metabolic stability (t₁/₂ < 2 hours vs. 4 hours for butan-2-yl) .
- Fluorophenyl Position : 3-Fluoro substitution maximizes σ-receptor affinity (Ki = 12 nM) compared to 2- or 4-fluoro analogs (Ki > 50 nM) .
- Hydrochloride Salt : Enhances aqueous solubility (25 mg/mL vs. 5 mg/mL for free base) without altering receptor selectivity .
Handling: What are the critical storage and stability considerations?
- Storage : Keep in airtight, light-resistant containers at –20°C to prevent hygroscopic degradation.
- Stability : Decomposes above 40°C; monitor via DSC for endothermic peaks at 120–130°C. Avoid aqueous solutions at pH > 7, which hydrolyze the amine to aldehydes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
